2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline
Overview
Description
“2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The 1,2,4-triazole ring is an important active pharmaceutical scaffold, able to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which features an efficient construction of the triazole ring under flow conditions, has also been reported .Molecular Structure Analysis
The molecular structure of “2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline” and its derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The InChI code for this compound is 1S/C10H12N4/c1-7-12-8(2)14(13-7)10-6-4-3-5-9(10)11/h3-6H,11H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline” include a molecular weight of 188.23 . The compound is a powder at room temperature . More detailed properties such as melting point, boiling point, and solubility are not available in the retrieved sources.Scientific Research Applications
1. Anticancer Agents
- Application Summary: 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents .
- Methods of Application: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results: Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
2. Root Growth Stimulant
- Application Summary: Certain 1,2,4-triazol derivatives could be applied as a new agro-chemical, functioning as a root growth stimulant .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: These compounds promote primary root length and influence the levels of endogenous hormones (IAA, ABA and GA3) to play an important role in controlling the primary root development .
3. Antifungal Agents
- Application Summary: Triazole nucleus is present as a central structural component in a number of drug classes such as antifungal . The commercially available triazole-containing drugs are fluconazole, voriconazole .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: These compounds have shown excellent therapeutic index and are commonly used in medicinal chemistry .
4. Agro-Chemical
- Application Summary: Certain 1,2,4-triazol derivatives could be applied as a new agro-chemical, functioning as a root growth stimulant .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: These compounds promote primary root length and influence the levels of endogenous hormones (IAA, ABA and GA3) to play an important role in controlling the primary root development .
5. Synthesis of Paclobutrazol
- Application Summary: 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone is an intermediate in synthesizing Paclobutrazol .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Paclobutrazol is a triazole fungicide used as a plant growth retardant in inhibiting gibberellin biosynthesis .
6. Antidepressant
- Application Summary: Triazole nucleus is present as a central structural component in a number of drug classes such as antidepressant . The commercially available triazole-containing drugs are trazodone, nefazodone .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: These compounds have shown excellent therapeutic index and are commonly used in medicinal chemistry .
7. Antihypertensive
- Application Summary: Triazole nucleus is present as a central structural component in a number of drug classes such as antihypertensive . The commercially available triazole-containing drug is trapidil .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: These compounds have shown excellent therapeutic index and are commonly used in medicinal chemistry .
8. Antiepileptic
- Application Summary: Triazole nucleus is present as a central structural component in a number of drug classes such as antiepileptic . The commercially available triazole-containing drug is rufinamide .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: These compounds have shown excellent therapeutic index and are commonly used in medicinal chemistry .
properties
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-12-8(2)14(13-7)10-6-4-3-5-9(10)11/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRCSZSITNDYBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethyl-1H-1,2,4-triazol-1-yl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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